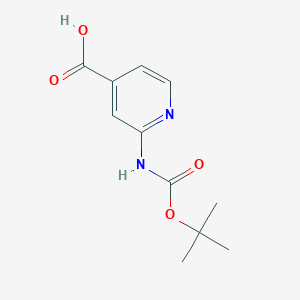
2-((Tert-butoxycarbonyl)amino)isonicotinic acid
Overview
Description
2-((Tert-butoxycarbonyl)amino)isonicotinic acid is an organic compound with the molecular formula C11H14N2O4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of isonicotinic acid. This compound is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
Mechanism of Action
Target of Action
Compounds with similar structures, such as tert-butoxycarbonyl (boc)-protected amino acids, are often used in peptide synthesis , suggesting that this compound may interact with proteins or enzymes in the body.
Mode of Action
Boc-protected amino acids, which share a similar structure, are known to undergo deprotection under acidic conditions . This process could potentially lead to changes in the target proteins or enzymes, affecting their function.
Result of Action
The deprotection of boc-protected amino acids can lead to the formation of new peptides , which could have various effects depending on the specific peptides formed.
Action Environment
The action of 2-((Tert-butoxycarbonyl)amino)isonicotinic acid can be influenced by various environmental factors. For instance, the deprotection of Boc-protected amino acids is known to occur under acidic conditions . Therefore, the pH of the environment could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2-((Tert-butoxycarbonyl)amino)isonicotinic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The compound interacts with various enzymes, proteins, and other biomolecules through its amino and carboxylic acid functional groups. For instance, it can act as a substrate for enzymes involved in peptide bond formation, such as peptidyl transferases. The Boc group provides steric hindrance, protecting the amino group from premature reactions, thus allowing for selective and controlled synthesis of peptides .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the Boc group can affect the compound’s ability to interact with cellular receptors and enzymes, potentially altering signal transduction pathways. Additionally, the compound’s interaction with cellular proteins can lead to changes in gene expression, impacting various cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, through its amino and carboxylic acid groups. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the Boc group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in further biochemical reactions. This selective deprotection allows for precise control over the compound’s activity in various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to moisture or acidic environments. Long-term studies have shown that the compound’s stability can be enhanced by storing it in dry, cool conditions. Additionally, the temporal effects on cellular function can vary, with prolonged exposure potentially leading to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, the compound may exhibit minimal effects on cellular function, while higher dosages can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, such as cellular stress or apoptosis. These findings highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound can be metabolized by enzymes such as esterases, which cleave the Boc group, releasing the free amino group. This metabolic conversion can affect the compound’s activity and its interactions with other biomolecules. Additionally, the compound’s presence can influence metabolic flux and metabolite levels within cells, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. For example, the compound may be transported into cells via amino acid transporters, where it can then interact with intracellular proteins and enzymes. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the presence of the Boc group can influence the compound’s ability to cross cellular membranes and reach its target sites. Once inside the cell, the compound can localize to organelles such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Tert-butoxycarbonyl)amino)isonicotinic acid typically involves the reaction of isonicotinic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile, tetrahydrofuran (THF), or a biphasic mixture of chloroform and aqueous sodium bicarbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-((Tert-butoxycarbonyl)amino)isonicotinic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Deprotection: Isonicotinic acid and tert-butyl cation.
Substitution: Various substituted isonicotinic acid derivatives.
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- N-(tert-Butoxycarbonyl)ethanolamine
- tert-Butyloxycarbonyl-protected amino acids
Comparison: 2-((Tert-butoxycarbonyl)amino)isonicotinic acid is unique due to its isonicotinic acid backbone, which imparts distinct chemical properties compared to other Boc-protected compounds. Its structure allows for specific interactions and reactions that are not possible with other Boc-protected amino acids .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-6-7(9(14)15)4-5-12-8/h4-6H,1-3H3,(H,14,15)(H,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKHELLEMBMVFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624129 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365412-92-6 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


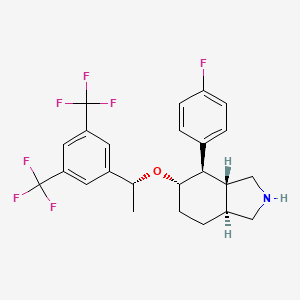
![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)
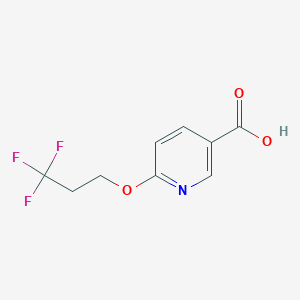
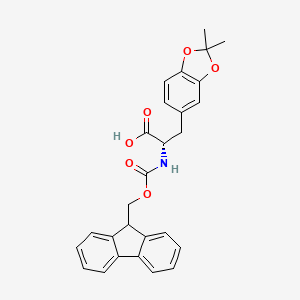
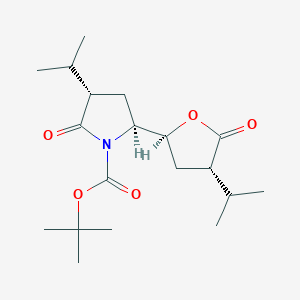

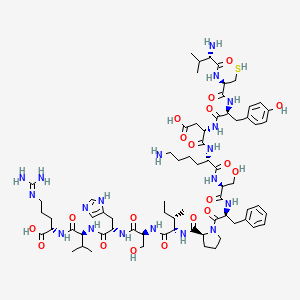
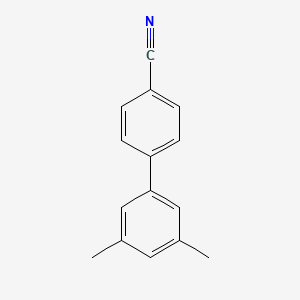
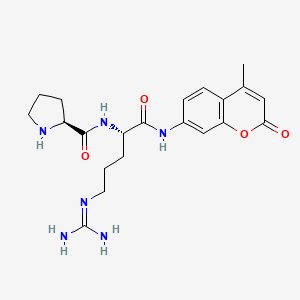
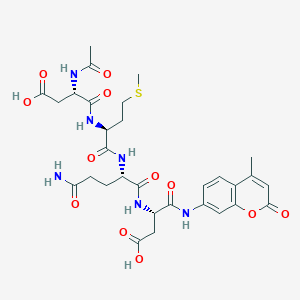
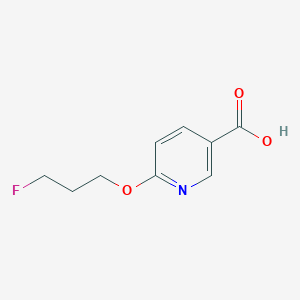
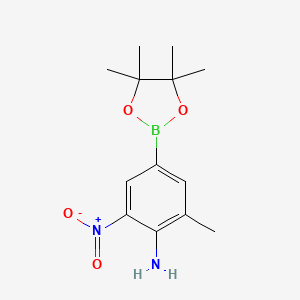
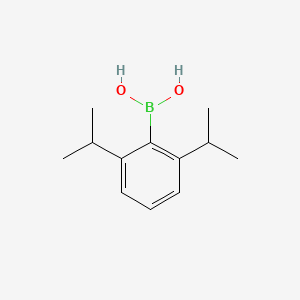
![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)
